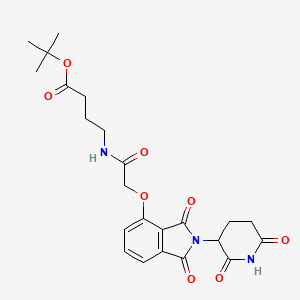
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate is a useful research compound. Its molecular formula is C23H27N3O8 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate, also referred to as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : Tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethyl)carbamate
- Molecular Formula : C20H26N4O5
- Molecular Weight : 402.45 g/mol
- CAS Number : 2523017-09-4
- Purity : 95% .
M4 exhibits a multifaceted mechanism of action that includes:
- Inhibition of β-secretase and Acetylcholinesterase : M4 has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease through amyloid beta (Aβ) aggregation .
- Reduction of Inflammatory Cytokines : In vitro studies indicate that M4 can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes activated by Aβ 1-42 . This suggests a protective effect against neuroinflammation associated with AD.
- Prevention of Astrocyte Cell Death : The compound demonstrated a moderate protective effect on astrocyte cells against Aβ-induced toxicity by reducing oxidative stress markers and inflammatory responses .
In Vitro Studies
In vitro experiments have highlighted several key findings regarding the biological activity of M4:
- Cell Viability : M4 treatment resulted in improved cell viability in astrocyte cultures exposed to Aβ 1-42, indicating its potential neuroprotective effects.
- Cytokine Modulation : The compound significantly reduced TNF-α levels compared to untreated controls, although results were not statistically significant when compared to other treatments .
In Vivo Studies
In vivo investigations using scopolamine-induced models of Alzheimer’s disease revealed:
- Amyloidogenesis Inhibition : M4 administration led to a decrease in Aβ levels compared to control groups, although it did not achieve statistical significance against standard treatments like galantamine .
Case Studies
A notable case study involved the administration of M4 in a rodent model designed to mimic Alzheimer’s pathology. The results indicated:
| Parameter | Control Group | M4 Treatment | Galantamine Treatment |
|---|---|---|---|
| Aβ Levels | High | Moderate | Low |
| TNF-α Levels | Elevated | Reduced | Significantly Reduced |
| Cell Viability (%) | 50% | 75% | 80% |
This table illustrates the comparative effectiveness of M4 against traditional treatments, highlighting its potential as a multi-target therapeutic agent.
Propriétés
IUPAC Name |
tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8/c1-23(2,3)34-18(29)8-5-11-24-17(28)12-33-15-7-4-6-13-19(15)22(32)26(21(13)31)14-9-10-16(27)25-20(14)30/h4,6-7,14H,5,8-12H2,1-3H3,(H,24,28)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXYKIDXBUSLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














